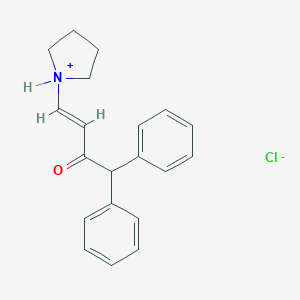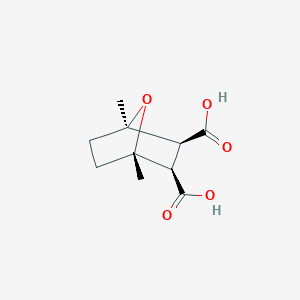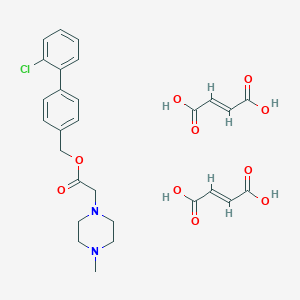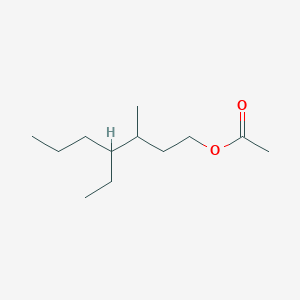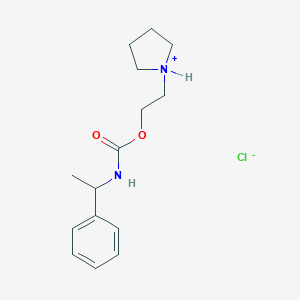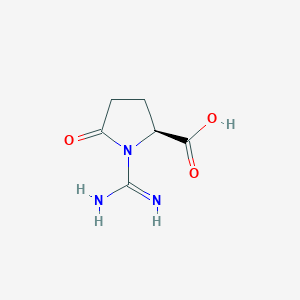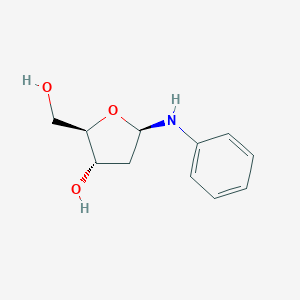
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride, commonly known as N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain receptors involved in the regulation of cardiovascular and neurological functions.
Biochemical and physiological effects:
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has various biochemical and physiological effects. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has several advantages for lab experiments. This compound is stable and has a long shelf life, making it suitable for long-term experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for scientific research. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the use of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride in scientific research. This compound has the potential to be used in the development of new drugs and drug delivery systems. Additionally, this compound may be useful in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the reaction between p-(propylamino) benzoic acid and 3-chloro-1,2-propanediol in the presence of a base. The reaction results in the formation of the hydrochloride salt of the compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has been widely used in scientific research for its various biochemical and physiological effects. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propiedades
Número CAS |
100482-40-4 |
|---|---|
Fórmula molecular |
C16H27ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[4-(propylamino)benzoyl]oxypropyl]-propylazanium;chloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-3-9-17-11-15(19)12-21-16(20)13-5-7-14(8-6-13)18-10-4-2;/h5-8,15,17-19H,3-4,9-12H2,1-2H3;1H |
Clave InChI |
UCDTWBJKPRGBCE-UHFFFAOYSA-N |
SMILES |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
SMILES canónico |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Sinónimos |
2-Hydroxy-3-(propylamino)propyl p-(propylamino)benzoate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



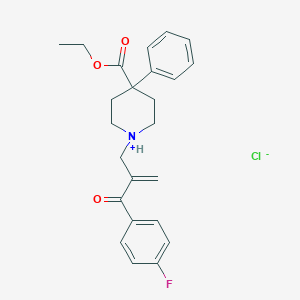
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
